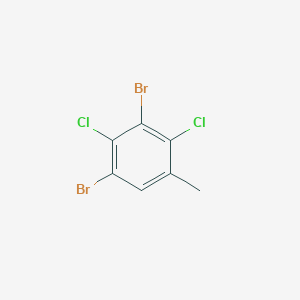
3,5-Dibromo-2,4-dichlorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2,4-dichlorotoluene: is an organic compound with the molecular formula C7H4Br2Cl2 It is a derivative of toluene, where the methyl group is substituted with two bromine atoms and two chlorine atoms at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-dichlorotoluene typically involves the bromination and chlorination of toluene derivatives. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the benzene ring. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas. The process is carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-2,4-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted toluenes with different functional groups.
Oxidation: Formation of 3,5-dibromo-2,4-dichlorobenzoic acid or 3,5-dibromo-2,4-dichlorobenzaldehyde.
Reduction: Formation of less halogenated toluene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-2,4-dichlorotoluene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2,4-dichlorotoluene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Dibromo-2,4-dichlorotoluene
- 3-Bromo-2,4-dichlorotoluene
- 2,4-Dibromo-3,5-dichlorotoluene
Comparison: 3,5-Dibromo-2,4-dichlorotoluene is unique due to its specific substitution pattern on the benzene ring. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For example, the position of the halogen atoms can influence the compound’s ability to undergo substitution or oxidation reactions, making it distinct in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
1160574-76-4 |
|---|---|
Molekularformel |
C7H4Br2Cl2 |
Molekulargewicht |
318.82 g/mol |
IUPAC-Name |
1,3-dibromo-2,4-dichloro-5-methylbenzene |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |
InChI-Schlüssel |
HTZAZICHDSZNRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


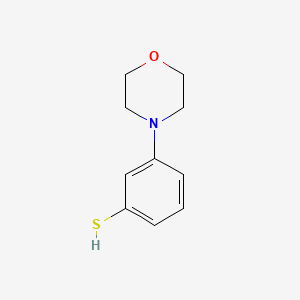
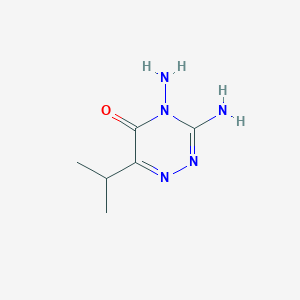

![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
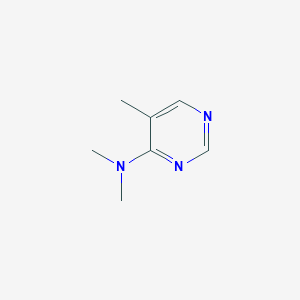

![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
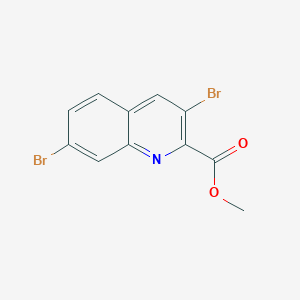
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)

![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)

